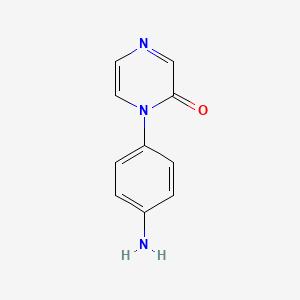

1-(4-Aminophenyl)pyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

444002-64-6 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

1-(4-aminophenyl)pyrazin-2-one |

InChI |

InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-7H,11H2 |

InChI Key |

AGESFIMXCRGLKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CN=CC2=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 1 4 Aminophenyl Pyrazin 2 1h One

Intrinsic Reactivity of the Pyrazin-2(1H)-one Ring System

The pyrazin-2(1H)-one core is a key structural motif found in numerous natural products and biologically active compounds. nih.gov Its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic attacks, as well as ring-opening and subsequent recyclization reactions.

Electrophilic Aromatic Substitution Patterns on the Pyrazinone Nucleus

Electrophilic aromatic substitution (EAS) on the pyrazinone ring is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. youtube.com EAS reactions proceed through a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The first step is typically the rate-determining step. uci.edu

However, under specific conditions, electrophilic substitution can occur. For instance, in the presence of a strong electrophile like bromine, a tandem reaction involving nucleophilic addition followed by electrophilic substitution has been observed on a related pyrazinone system, leading to bromination at the 5-position. acs.org The presence of activating groups on the pyrazinone ring can facilitate EAS reactions. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Additions and Substitutions on the Pyrazinone Ring

The electron-deficient nature of the pyrazinone ring makes it susceptible to nucleophilic attack. Nucleophilic addition reactions are a common transformation for this heterocyclic system. researchgate.net For example, Grignard reagents can add to the C-3 position of the pyrazin-2(1H)-one core, with the lactam carbonyl group acting as a directing group. acs.org This regioselective addition highlights the ability of the pyrazinone ring to undergo functionalization through nucleophilic pathways.

Furthermore, nucleophilic substitution of hydrogen has been reported for pyrazin-2(1H)-one derivatives. This transformation allows for the introduction of various functional groups onto the ring. acs.org Halogenated pyrazinones are particularly useful substrates for nucleophilic substitution, enabling the introduction of amines and other nucleophiles. nih.govrsc.org

Ring-Opening and Subsequent Ring-Closing Reactions of the Pyrazinone Moiety

The pyrazinone ring can undergo ring-opening reactions under certain conditions. For instance, epoxide ring opening with ethylene (B1197577) diamine followed by oxidation is a convenient method for the synthesis of pyrazine (B50134) derivatives, which can be precursors to pyrazinones. youtube.com The synthesis of pyrazinones often involves the condensation of acyclic precursors, followed by ring closure. nih.govrsc.org One of the classical methods involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.org Another approach starts from diketopiperazines, which are converted to chlorosubstituted pyrazines that can then be transformed into pyrazinones. nih.govrsc.org These synthetic strategies underscore the dynamic nature of the pyrazinone ring system, which can be constructed from and potentially revert to open-chain structures.

Reactivity of the 4-Aminophenyl Moiety

The 4-aminophenyl group attached to the N-1 position of the pyrazinone ring introduces a new dimension of reactivity to the molecule. This electron-rich aromatic ring readily participates in various chemical transformations.

Functional Group Transformations of the Primary Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary amino group of the 4-aminophenyl moiety is a versatile functional handle that can be readily modified.

Acylation: The amino group can be acylated to form amides. This reaction is often used to introduce various substituents or to protect the amino group during other transformations. For example, the reaction with an acyl chloride would yield the corresponding N-acyl derivative.

Alkylation: N-alkylation of the primary amino group can be achieved using various alkylating agents. researchgate.net This transformation introduces alkyl chains, which can modify the physical and chemical properties of the molecule. Direct alkylation can sometimes lead to a mixture of N- and O-alkylated products in related heterocyclic systems. nih.gov Reductive amination, involving the reaction with an aldehyde in the presence of a reducing agent, is another effective method for N-alkylation. researchgate.netmdpi.com

Diazotization: The primary amino group can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of functional groups, including halogens, hydroxyl, cyano, and hydrogen, through Sandmeyer and related reactions. Diazotization reactions are also employed in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d] nih.govacs.orgrsc.orgtriazin-4-ones from 5-amino-1H-pyrazole-4-carbonitriles. researchgate.net

The table below summarizes some potential functional group transformations of the primary amino group.

| Reaction | Reagents | Product Type |

| Acylation | Acyl chloride, anhydride | Amide |

| Alkylation | Alkyl halide, reductive amination | Secondary or tertiary amine |

| Diazotization | NaNO₂, HCl | Diazonium salt |

Electrophilic Aromatic Substitution on the Phenyl Ring

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution on the phenyl ring. uci.edu This means that the phenyl ring of the 4-aminophenyl moiety is highly susceptible to attack by electrophiles, with substitution occurring predominantly at the positions ortho to the amino group (positions 3 and 5 of the phenyl ring).

Common electrophilic aromatic substitution reactions that can be expected to occur on the 4-aminophenyl ring include:

Halogenation: Introduction of chlorine, bromine, or iodine.

Nitration: Introduction of a nitro group (-NO₂). libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. makingmolecules.com However, Friedel-Crafts reactions can be complicated by the fact that the amino group can react with the Lewis acid catalyst. uci.edu

The high reactivity of the aminophenyl ring often necessitates the use of milder reaction conditions compared to those required for the substitution of benzene (B151609) itself. In some cases, protection of the amino group, for example by acylation, may be necessary to control the reactivity and prevent side reactions.

The table below provides an overview of expected electrophilic aromatic substitution reactions on the 4-aminophenyl moiety.

| Reaction | Typical Reagents | Expected Major Products |

| Bromination | Br₂, FeBr₃ or H₂O | 1-(3,5-Dibromo-4-aminophenyl)pyrazin-2(1H)-one |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Amino-3-nitrophenyl)pyrazin-2(1H)-one |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(2-oxo-pyrazin-1(2H)-yl)benzenesulfonic acid |

Mechanistic Investigations of Key Transformation Reactions

Mechanistic studies are crucial for understanding the reactivity of a compound, allowing for the optimization of reaction conditions and the design of new synthetic routes. In the context of 1-(4-aminophenyl)pyrazin-2(1H)-one, such studies would elucidate the pathways through which it engages in various chemical transformations.

Catalyzed reactions are fundamental in modern organic synthesis, offering efficient and selective routes to complex molecules. For pyrazinone and related nitrogen-containing heterocycles, transition metal catalysis, particularly with palladium, plays a significant role.

Palladium-Catalyzed Cross-Coupling Reactions:

The aminophenyl group and the pyrazinone core of the target molecule present several potential sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are invaluable for the formation of carbon-carbon and carbon-heteroatom bonds.

The general mechanism for a Suzuki-Miyaura coupling, which could functionalize the pyrazinone ring or the phenyl group (if halogenated), typically involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (e.g., a halogenated derivative of this compound) to form a Pd(II) complex.

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

While specific studies on this compound are absent, research on related imidazo[1,2-a]pyrazines has demonstrated the efficacy of palladium-catalyzed sequential Suzuki-Miyaura cross-coupling and direct C-H arylation. This suggests that the pyrazinone core could be amenable to similar transformations.

Table 1: Postulated Catalysts and Conditions for Palladium-Catalyzed Cross-Coupling of a Halogenated this compound Derivative

| Catalyst/Ligand System | Reaction Type | Potential Reaction Site | Proposed Conditions |

| Pd(PPh₃)₄ / Base | Suzuki-Miyaura | Halogenated pyrazinone or phenyl ring | Boronic acid, aqueous base (e.g., Na₂CO₃), solvent (e.g., Toluene/Ethanol) |

| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig | Amino group | Aryl halide, strong base (e.g., NaOtBu), solvent (e.g., Toluene) |

| Pd(OAc)₂ / PPh₃ | Heck | Pyrazinone C-H bond | Alkene, base (e.g., Et₃N), solvent (e.g., DMF) |

This table presents hypothetical conditions based on general knowledge of palladium catalysis and is not derived from specific experimental data for this compound.

Uncatalyzed reactions, often driven by heat or the inherent reactivity of the molecules, provide fundamental insights into the stability and intrinsic reactivity of a compound. For this compound, potential uncatalyzed reactions could include thermal cyclizations or cycloaddition reactions.

Cycloaddition Reactions:

The pyrazinone ring system can potentially participate in cycloaddition reactions, acting as either a diene or a dienophile. For instance, in a [4+2] cycloaddition (Diels-Alder reaction), the diene component of the pyrazinone ring could react with a suitable dienophile. The feasibility and mechanism of such a reaction would depend on the electronic properties and steric hindrance of the substituents.

A plausible uncatalyzed synthesis of the pyrazinone core itself involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. The mechanism for the formation of the pyrazinone ring from these acyclic precursors generally proceeds through the following steps:

Initial condensation between one of the carbonyl groups and the primary amine of the amino acid amide to form a hemiaminal, followed by dehydration to an imine.

Intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the second carbonyl group.

Subsequent dehydration to form the pyrazinone ring.

Table 2: Potential Uncatalyzed Reactions and Mechanistic Features for this compound

| Reaction Type | Reactants | Key Mechanistic Steps | Potential Product Type |

| Thermal Cyclization | Precursors (e.g., N-(4-aminophenyl)-2-aminoacetamide and a dicarbonyl) | Imine formation, intramolecular cyclization, dehydration | This compound |

| [4+2] Cycloaddition | This compound (as diene) and a dienophile (e.g., maleimide) | Concerted or stepwise cycloaddition | Bicyclic adduct |

This table is illustrative and based on general principles of organic reactivity for pyrazinone systems, as specific studies for the target compound are unavailable.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise atomic connectivity and constitution of 1-(4-Aminophenyl)pyrazin-2(1H)-one can be unequivocally established.

¹H NMR Analysis and Proton Chemical Shifts for Structural Confirmation

The ¹H NMR spectrum provides critical information about the chemical environment of protons within the molecule. For this compound, the proton signals of both the aminophenyl ring and the pyrazinone ring are observed. The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effects of the ring currents. The protons on the pyrazinone ring also exhibit characteristic chemical shifts that confirm the presence of this heterocyclic core. The integration of these signals corresponds to the number of protons in each specific environment, further validating the molecular structure. While specific experimental data for this exact compound is not widely published, analogous structures and general principles of NMR spectroscopy allow for the prediction of its spectral features. nih.govubc.caresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazinone-H | 6.0 - 8.0 | Varies |

| Aminophenyl-H (ortho to NH₂) | 6.5 - 7.0 | Doublet |

| Aminophenyl-H (meta to NH₂) | 7.0 - 7.5 | Doublet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Analysis and Carbon Chemical Shifts for Skeletal Elucidation

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment. The carbonyl carbon of the pyrazinone ring is characteristically found at a significantly downfield position. The carbon atoms of the aromatic aminophenyl ring and the pyrazinone ring also resonate at predictable chemical shifts. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Pyrazinone) | 155 - 170 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C (ortho to NH₂) | 115 - 125 |

| Aromatic C (meta to NH₂) | 125 - 135 |

| Aromatic C (ipso to pyrazinone) | 120 - 130 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. walisongo.ac.id For this compound, COSY spectra would show correlations between adjacent protons on the pyrazinone ring and between ortho- and meta-protons on the aminophenyl ring, confirming their respective spin systems. epfl.chsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC establishes direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). epfl.chcolumbia.edu This technique is crucial for assigning the carbon signals based on the already assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings, typically over two or three bonds (¹H-¹³C). columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbon of the phenyl ring, by observing their correlations with nearby protons. For instance, the protons on the pyrazinone ring would show HMBC correlations to the carbonyl carbon. epfl.ch

Conformational Analysis and Dynamics via Variable Temperature NMR

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. scispace.comnih.gov

Identification of Characteristic Functional Group Vibrations (Pyrazinone Carbonyl, Amino Group)

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its key functional groups.

Pyrazinone Carbonyl (C=O) Stretch : The carbonyl group of the pyrazinone ring will give rise to a strong absorption band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by conjugation and hydrogen bonding.

Amino (N-H) Stretch : The primary amino group (-NH₂) on the phenyl ring will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, two bands are observed for a primary amine, corresponding to the symmetric and asymmetric stretching modes.

Aromatic C-H Stretch : The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretch : The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically result in several bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H | Stretch | > 3000 | IR, Raman |

| Pyrazinone Carbonyl (C=O) | Stretch | 1650 - 1700 | IR |

The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. scispace.comresearchgate.net

Vibrational Spectroscopic Signatures for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of this compound. By probing the vibrational modes of the molecule's constituent bonds, these methods reveal key functional groups and structural motifs.

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its distinct structural components: the aminophenyl group and the pyrazinone ring. For the aminophenyl moiety, symmetric and asymmetric N-H stretching vibrations of the primary amine are anticipated in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine will also be present. The pyrazinone ring will display characteristic C=O stretching of the amide group, typically observed in the range of 1650-1690 cm⁻¹. Additionally, C=C and C=N stretching vibrations within the pyrazine (B50134) ring are expected, along with various in-plane and out-of-plane bending vibrations of the C-H bonds on both aromatic rings. nih.govresearchgate.net

In a related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, Fourier Transform Infrared (FT-IR) and FT-Raman spectra were successfully employed to identify its vibrational modes. nih.gov The study utilized density functional theory (DFT) calculations to assign the observed bands, a methodology that would be equally applicable to this compound for a more detailed spectral interpretation. nih.gov For instance, the in-plane bending mode of hydrogen atoms on a pyrazine ring has been noted as a particularly interesting vibration in Surface-Enhanced Raman Spectroscopy (SERS) studies of similar molecules. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Amide (C=O) | Stretching | 1650 - 1690 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Pyrazine Ring (C=N) | Stretching | 1500 - 1650 |

| Aromatic Amine (C-N) | Stretching | 1250 - 1360 |

Electronic Spectroscopy (UV-Visible)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. This technique is instrumental in characterizing the chromophoric system of this compound and understanding its electronic structure.

Analysis of Electronic Absorption and Emission Properties

The UV-Vis absorption spectrum of this compound is predicted to show distinct absorption bands arising from π → π* and n → π* electronic transitions within its aromatic and heteroaromatic rings. The aminophenyl group acts as an electron-donating group, while the pyrazinone moiety has electron-withdrawing characteristics, leading to potential intramolecular charge transfer (ICT) character in its electronic transitions. nih.gov

In analogous systems, such as pyrazolo[4,3-e] nih.govuni.lugrowingscience.comtriazines, the electronic absorption spectra have been shown to extend into the visible region. mdpi.com Some of these related compounds also exhibit low-yield fluorescence. mdpi.com The specific absorption maxima (λmax) and molar absorptivity (ε) for this compound would be determined by its specific substitution pattern and the solvent environment. For instance, studies on push-pull derivatives with quinoxaline (B1680401) and other pyrazine-based electron-withdrawing components have demonstrated that the electronic absorption is sensitive to the strength of the donor and acceptor groups. nih.gov

Correlation of Electronic Structure with Observed Spectral Features

The observed spectral features in the UV-Vis spectrum of this compound can be directly correlated with its electronic structure. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to model the electronic transitions and predict the absorption wavelengths. nih.gov These calculations can elucidate the nature of the transitions, for example, by identifying the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

For similar molecules, analysis of the HOMO and LUMO energy levels has confirmed the presence of intramolecular charge transfer. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key factor in determining the wavelength of the lowest energy absorption band. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption. The electronic properties, and therefore the spectral features, are influenced by the interplay between the electron-donating aminophenyl group and the electron-accepting pyrazinone ring.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be used to confirm the molecular formula, C₁₀H₉N₃O. For a related compound, 1-(4-aminophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one, predicted m/z values for various adducts have been calculated, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu Similar predictions can be made for this compound to aid in the interpretation of its HRMS data.

Table 2: Predicted m/z Values for Adducts of this compound (C₁₀H₉N₃O)

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.0818 |

| [M+Na]⁺ | 210.0638 |

| [M+K]⁺ | 226.0377 |

| [M-H]⁻ | 186.0673 |

Elucidation of Fragmentation Pathways for Structural Insights

The fragmentation pathways of this compound under mass spectrometric conditions, typically using techniques like collision-induced dissociation (CID), provide valuable structural information. The fragmentation pattern is a unique characteristic of the molecule and helps to confirm the connectivity of its atoms.

Based on the fragmentation behavior of similar nitrogen-containing heterocyclic compounds, several key fragmentation pathways can be proposed. lifesciencesite.comnih.gov The initial fragmentation could involve the loss of small, stable molecules such as CO from the pyrazinone ring or HCN. Cleavage of the bond between the phenyl ring and the pyrazinone nitrogen is also a likely fragmentation route. The fragmentation of the aminophenyl group may involve the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃). The pyrazine ring itself can undergo characteristic ring-opening and fragmentation, as observed in studies of other pyrazine derivatives. lifesciencesite.comnih.gov A detailed analysis of the tandem mass spectrometry (MS/MS) data would allow for the construction of a complete fragmentation scheme, providing definitive structural confirmation.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, revealing key details about its conformation, bond lengths, and bond angles. Furthermore, it would illuminate the intricate network of non-covalent interactions that govern the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a wealth of structural information. The fundamental data obtained from such an analysis includes the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. For instance, a study on N′-[1-(4-Aminophenyl)ethyl]pyrazine-2-carbohydrazide, a compound containing both the aminophenyl and pyrazine moieties, revealed two independent molecules in the asymmetric unit, with the dihedral angles between the pyrazine and aminophenyl rings being 2.5(1)° and 6.5(1)°. researchgate.net This suggests that the two aromatic rings in this compound are likely to be nearly coplanar.

Based on analyses of similar heterocyclic compounds, one could anticipate the crystallographic parameters for this compound. The table below presents hypothetical, yet plausible, crystallographic data based on published values for related structures.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14-15 |

| b (Å) | ~5-6 |

| c (Å) | ~18-19 |

| α (°) | 90 |

| β (°) | ~120-122 |

| γ (°) | 90 |

| Volume (ų) | ~1400 |

This data is illustrative and based on values for structurally similar compounds like 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking Interactions) in Crystal Packing

The solid-state packing of this compound would be dictated by a variety of intermolecular forces. The presence of the amine (-NH₂) group and the amide proton in the pyrazinone ring makes them potent hydrogen bond donors. The nitrogen atoms of the pyrazine ring and the carbonyl oxygen are effective hydrogen bond acceptors. nih.gov This combination would likely result in an extensive hydrogen-bonding network, a common feature in the crystal structures of related nitrogen-containing heterocyclic compounds. nih.govnih.gov These hydrogen bonds play a crucial role in stabilizing the crystal lattice.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor/Acceptor or Involved Moieties | Potential Significance |

|---|---|---|

| Hydrogen Bonding | N-H (amine) --- N (pyrazine) | Formation of intermolecular chains or sheets. |

| Hydrogen Bonding | N-H (amine) --- O=C (pyrazinone) | Cross-linking of hydrogen-bonded motifs. |

| Hydrogen Bonding | N-H (pyrazinone) --- N (pyrazine) | Dimer formation or extended chains. |

| Hydrogen Bonding | N-H (pyrazinone) --- O=C (pyrazinone) | Formation of centrosymmetric dimers. |

| π-π Stacking | Phenyl ring --- Pyrazine ring | Contribution to crystal packing stability. |

| π-π Stacking | Phenyl ring --- Phenyl ring | Face-to-face or offset stacking. |

A detailed analysis of the crystal structure would quantify the geometries of these interactions, including distances and angles, providing a deeper understanding of the supramolecular assembly of this compound in the solid state.

Theoretical and Computational Investigations

Quantum Chemical Methodologies Applied to 1-(4-Aminophenyl)pyrazin-2(1H)-one

Quantum chemical methods are fundamental tools for investigating the properties of molecules like this compound. These computational techniques allow for the detailed analysis of molecular orbitals, electron density, and other quantum mechanical properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. nih.govresearchgate.net It is particularly effective for predicting the geometries and physicochemical parameters of molecules. nih.gov For compounds similar in structure to this compound, DFT has been successfully used to optimize molecular geometries and calculate vibrational frequencies. researchgate.netnih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT that is employed to investigate the excited-state properties of molecules, such as electronic absorption spectra. nih.govacs.org For related heterocyclic compounds, TD-DFT calculations have been instrumental in understanding their UV-vis spectra and the nature of their electronic transitions. nih.govchemrxiv.org These calculations can elucidate the dramatic shifts in absorption bands that occur upon structural modifications or changes in the chemical environment, such as protonation. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. nih.govresearchgate.net A basis set is a set of functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets like 6-311+G(d,p) and correlation-consistent basis sets like aug-cc-pVTZ. nih.govnih.gov The selection of a basis set is a compromise between computational cost and accuracy, with larger basis sets generally providing more accurate results. nih.gov

The exchange-correlation functional approximates the exchange and correlation energies in the DFT formalism. ups-tlse.fr There is a wide variety of functionals available, each with its own strengths and weaknesses. For example, the B3LYP hybrid functional is popular for its balance of accuracy and computational efficiency in predicting molecular properties. nih.govnih.gov Other functionals, such as M06-2X, CAM-B3LYP, and PBE0, are also frequently used. nih.govnih.gov The validation of the chosen functional and basis set is crucial and is often done by comparing the calculated properties with experimental data or results from higher-level computational methods. nih.govnih.gov For instance, studies on similar molecules have shown that functionals like B97D and TPSSTPSS can provide high accuracy for predicting NMR chemical shifts, while the choice of basis set, such as TZVP over 6-311+G(2d,p), can also significantly impact the results. nih.govresearchgate.net

Molecular Geometry Optimization and Conformational Landscape Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. nih.gov For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational landscape analysis explores the different possible spatial arrangements of the atoms in a molecule (conformers) and their relative energies. This is particularly important for molecules with rotatable bonds, such as the bond connecting the phenyl and pyrazinone rings in this compound. By identifying the lowest energy conformers, researchers can understand the preferred shapes of the molecule, which can influence its biological activity and physical properties. For similar heterocyclic systems, computational methods have been used to perform conformational studies to identify the most stable structures.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule dictates its chemical behavior. nih.gov Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comresearchgate.net

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. emerginginvestigators.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.orgresearchgate.net Conversely, a small gap suggests that the molecule is more reactive. nih.gov The HOMO-LUMO gap also provides insights into the electrical transport properties of the molecule. emerginginvestigators.org For many nitrogen-based drug molecules, this energy gap typically falls within the range of 3.5 to 4.5 eV. emerginginvestigators.org Computational studies on related compounds have demonstrated that chemical modifications, such as fluorination, can alter the HOMO and LUMO energy levels, thereby changing the energy gap and the molecule's stability and reactivity. emerginginvestigators.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | B3LYP/6-31G(d,p) malayajournal.org |

| Allopurinol | Not specified | Not specified | ~3.0-3.2 | Not specified emerginginvestigators.org |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | Not specified | Not specified | ~0.34-0.40 Hartree | HF/B3LYP nih.gov |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the surface of the molecule, with different colors representing different electrostatic potential values. malayajournal.org

Typically, regions of negative potential (often colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. These areas often correspond to the presence of lone pairs on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. Green areas represent regions of neutral potential. malayajournal.org For molecules similar to this compound, MEP analysis has been used to identify potential reactive sites, providing crucial information about intermolecular interactions. malayajournal.orgresearchgate.net

Prediction and Validation of Spectroscopic Properties through Computation

Computational chemistry serves as a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to interpret and validate experimental data.

The simulation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra is typically performed using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods. For a molecule like this compound, this process would involve:

Geometry Optimization: First, the molecule's three-dimensional structure is optimized to find its lowest energy state.

NMR Simulation: Using the optimized geometry, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts in a specified solvent.

IR Simulation: Vibrational frequencies are calculated to produce a theoretical IR spectrum. These frequencies correspond to the molecule's vibrational modes, such as N-H stretches, C=O stretches, and aromatic ring vibrations.

UV-Vis Simulation: TD-DFT calculations are used to determine the electronic transition energies and oscillator strengths, which predict the absorption maxima (λmax) in the UV-Vis spectrum.

Currently, specific simulated spectral data for this compound are not available in published literature.

Quantitative Characterization of Chemical Reactivity

The reactivity of a molecule can be quantified using descriptors derived from the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Energy (I): Approximated as I ≈ -E(HOMO).

Electron Affinity (A): Approximated as A ≈ -E(LUMO).

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

No specific calculated values for these descriptors for this compound have been reported.

These indices help predict how a molecule will behave in a chemical reaction:

Electrophilicity Index (ω): Defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ - (I + A) / 2). This index measures the ability of a molecule to accept electrons. mdpi.com

Nucleophilicity: While various nucleophilicity scales exist, it is often assessed by considering the HOMO energy; a higher HOMO energy suggests a greater ability to donate electrons.

Specific electrophilicity and nucleophilicity indices for this compound are not documented in available research.

Advanced Computational Modeling Techniques

Advanced techniques like molecular dynamics provide a view of molecules in motion, offering insights beyond static structural models.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation could:

Reveal conformational changes and flexibility of the molecule in different environments (e.g., in a solvent or interacting with a biological target).

Analyze the stability of intermolecular interactions, such as hydrogen bonds.

Provide insights into how the molecule might bind to a receptor, which is crucial for drug discovery.

The results are often analyzed by tracking parameters like the Root Mean Square Deviation (RMSD) to assess structural stability over the simulation period. There are currently no published MD simulation studies specifically focused on this compound.

Elucidation of Reaction Pathways and Transition State Analysis

One of the most fundamental and widely employed methods for the synthesis of 2(1H)-pyrazinones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govsemanticscholar.org This approach is highly versatile and allows for the introduction of various substituents onto the pyrazinone ring. The reaction typically proceeds by initial formation of a Schiff base between the amino group of the α-amino acid amide and one of the carbonyl groups of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazinone ring. The regioselectivity of this condensation is a key aspect that can be influenced by the nature of the substituents on both reactants.

Another significant route involves the reaction of α-amino ketones or α-amino aldehydes with α-haloacetyl halides or α-aminoacetyl halides. nih.gov This method builds the pyrazinone ring through the formation of an intermediate ketoamide, which then undergoes cyclization upon treatment with ammonia (B1221849), followed by oxidation to the aromatic pyrazinone. nih.gov

More contemporary methods have also been developed, including syntheses starting from α-azido-N-allylamides, which proceed through a proposed 1,3-dipolar cycloaddition followed by a series of rearrangements and an oxidation step. semanticscholar.org

Computational Approaches to Understanding Reaction Mechanisms

The elucidation of the precise reaction pathways, the identification of intermediates, and the characterization of transition states for these synthetic routes would rely heavily on computational chemistry, particularly Density Functional Theory (DFT). DFT calculations are a powerful tool for modeling chemical reactions, providing insights into the energetics and geometries of molecules along a reaction coordinate.

A theoretical investigation into the synthesis of this compound would typically involve the following steps:

Mapping the Potential Energy Surface: The reaction pathway would be mapped by identifying the structures of the reactants, intermediates, transition states, and products.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures, which represent the highest energy point along the reaction coordinate between two minima (reactants, intermediates, or products).

Frequency Calculations: These calculations are performed to characterize the stationary points on the potential energy surface. A minimum will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactant and product, confirming that the located transition state correctly links the intended species.

Calculation of Activation Energies: The energy difference between the reactants and the transition state provides the activation energy (Ea) for a particular step, which is a critical factor in determining the reaction rate.

While detailed experimental and computational data for the reaction pathways leading specifically to this compound are not available, the established principles of pyrazinone synthesis and the powerful capabilities of modern computational chemistry provide a clear framework for how such an investigation would be conducted. The data generated from such studies would be invaluable for optimizing reaction conditions and for the rational design of new synthetic routes to this and related compounds.

Advanced Applications in Materials Science and Specialized Organic Synthesis

Utility as Precursors and Building Blocks in Complex Organic Synthesis

The 2(1H)-pyrazinone scaffold is recognized as a highly useful building block for a multitude of synthetic applications, particularly in medicinal chemistry and drug design programs. nih.gov The presence of the 4-aminophenyl group on the nitrogen atom of the pyrazinone ring in 1-(4-Aminophenyl)pyrazin-2(1H)-one further enhances its utility, providing a key reactive site for elaboration into more complex molecular architectures. This makes the compound an attractive precursor for creating diverse chemical libraries and novel heterocyclic systems. nih.govbldpharm.com

Synthesis of Novel Heterocyclic Systems

The inherent reactivity of the pyrazinone core and the appended aminophenyl group makes this compound a valuable starting material for constructing more intricate heterocyclic frameworks. The amino group can be readily functionalized or used as an anchor point to build new rings, while the pyrazinone ring itself can undergo various chemical transformations.

Core Scaffold for Multi-Component Reaction Product Libraries

The structure of this compound is an ideal scaffold for generating libraries of diverse molecules through multi-component reactions or other combinatorial chemistry techniques. The pyrazinone ring serves as the central core, while the aminophenyl group provides a versatile handle for introducing a wide range of substituents and functional groups. This allows for the systematic modification of the molecule's properties to screen for desired activities.

This strategy is widely employed in medicinal chemistry. For example, the 4-aminopyrazolopyrimidine scaffold has been extensively modified to create a variety of small-molecule kinase inhibitors. nih.gov In a similar vein, researchers have synthesized series of 1-(4-aminobenzyl)- and 1-(4-aminophenyl)isoquinoline (B1195977) derivatives to explore potential phosphodiesterase inhibitors. nih.gov These studies underscore the value of an aminophenyl-substituted heterocyclic core as a template for building large libraries of compounds for biological screening. The this compound scaffold fits this profile, offering a robust foundation for the discovery of new functional molecules.

Development of Optoelectronic Materials and Devices

Pyrazine-based derivatives have attracted considerable interest for their favorable charge transfer properties, making them essential components in modern optoelectronics. rsc.org The π-conjugated system of this compound, formed by the pyrazinone ring and the phenyl group, suggests its potential for use in various optoelectronic applications, including nonlinear optical devices, organic semiconductors, and luminescent materials. rsc.org

Investigation for Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for applications in optical data storage and signal processing. researchgate.net Organic molecules, particularly those with strong donor and acceptor groups connected by a π-conjugated bridge, often exhibit significant NLO responses. The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing pyrazinone system, makes it a promising candidate for NLO applications.

Theoretical studies using density functional theory (DFT) have been conducted on various pyrazine (B50134) derivatives to understand and predict their NLO properties. researchgate.netupce.cz These studies reveal how the arrangement of donor and acceptor groups influences the first hyperpolarizability (β), a measure of the second-order NLO response. For example, Λ-shaped pyrazine derivatives have been shown to possess two low-lying excited states that contribute additively to the first hyperpolarizability. researchgate.net

| Compound Type | Key Structural Features | Investigated Property | Key Finding | Reference |

|---|---|---|---|---|

| Λ-Shaped Pyrazine Derivatives | 4,5-dicyanopyrazine acceptor, N,N-dimethylamino donor | First Hyperpolarizability (β) | Two low-lying excited states contribute additively to a dominant dipolar character of the NLO response. | researchgate.net |

| 2,3- and 2,6-isomers of Pyrazine | Cyano acceptors, methoxy (B1213986) donors, thiophene (B33073) linkers | Second-Order NLO Response | The relative position of donor/acceptor groups significantly affects the electronic structure and NLO response. | upce.cz |

| Non-Fullerene Acceptors | DTS(FBTTh2)2-based derivatives | First and Second Hyperpolarizability | Designed compounds showed promising NLO properties with high hyperpolarizability values. | nih.gov |

These findings suggest that by modifying the substituents on the this compound core, it is possible to tune the NLO response for specific technological needs.

Exploration in Organic Semiconductor Technology

The development of new π-conjugated materials is a significant focus in the search for efficient and low-cost organic semiconductors. rsc.org Pyrazine-based materials are receiving considerable attention in this field due to their inherent electronic properties that facilitate charge transport. rsc.org These materials are being explored for use in devices like organic field-effect transistors (OFETs). The extended π-system in this compound provides a structural basis for intermolecular π-π stacking, which is essential for efficient charge mobility in organic semiconductors. The ability to functionalize the aminophenyl group allows for the tuning of packing motifs and electronic energy levels to optimize semiconductor performance.

Application in Electron Luminescent Materials

Materials that exhibit efficient photoluminescence are the foundation of technologies like organic light-emitting diodes (OLEDs). rsc.org Pyrazine derivatives are among the classes of compounds being investigated for these applications. rsc.org Research into related heterocyclic systems, such as pyrazoline derivatives, has demonstrated their potential as efficient broadband photoluminescent materials, with some hybrids showing promise in lasing applications. researchgate.net The luminescence properties of these molecules are often linked to intramolecular charge-transfer (ICT) states. The donor-acceptor nature of this compound suggests that it could exhibit interesting photophysical properties, including strong fluorescence, making it a candidate for exploration as an electron luminescent material for next-generation displays and lighting.

Design as Dye Sensitizers for Energy Conversion Systems

The molecular architecture of this compound is inherently suited for applications in dye-sensitized solar cells (DSSCs). The core principle of a DSSC relies on a photosensitizer (dye) that absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Effective organic photosensitizers are often designed with a donor-π-acceptor (D-π-A) structure to facilitate intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgbohrium.com

In the case of this compound, the compound can be conceptualized within this D-π-A framework:

Electron Donor (D): The 4-aminophenyl group serves as the primary electron-donating moiety.

π-Bridge and Acceptor (π-A): The pyrazinone ring acts as both the conjugated linker and the electron-accepting unit.

Research into pyrazine-based sensitizers has shown their favorable photophysical and electrochemical properties, which can be tuned through synthetic modifications. rsc.orgbohrium.com For instance, studies on various pyrazine derivatives demonstrate that they can achieve high power conversion efficiencies (PCEs), with some designs reaching up to 12.5%. rsc.orgbohrium.com Organic dyes featuring pyrazine derivatives have been shown to convert visible light into photocurrents efficiently, with absorption spanning from 350 nm to over 600 nm. mdpi.com While specific photovoltaic performance data for the unmodified this compound is not extensively documented, its structure provides a strong foundation for developing more complex dyes. By functionalizing the core molecule—for example, by adding an anchoring group like a carboxylic or cyanoacrylic acid to bind to the TiO₂ surface—its efficiency as a photosensitizer could be significantly enhanced. The performance of such dyes is often evaluated based on key parameters including power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Role in Catalysis and Coordination Chemistry

The nitrogen atoms within the pyrazinone ring and the exocyclic amino group make this compound an excellent candidate for applications in coordination chemistry, which in turn enables its use in catalysis.

Design as Ligands for Transition Metal Complexes

The compound possesses multiple potential coordination sites, allowing it to act as a versatile ligand for a variety of transition metals. vulcanchem.com It can function as a monodentate or a chelating bidentate ligand, binding to metal centers through:

The nitrogen atom of the amino group.

The nitrogen atoms of the pyrazinone ring.

The carbonyl oxygen of the pyrazinone ring.

The formation of stable chelate rings with metal ions is a key feature of such ligands, often leading to complexes with well-defined geometries. nih.govd-nb.info The coordination of pyrazine and its derivatives to transition metals like nickel(II), copper(II), cobalt(II), and zinc(II) has been well-established. nih.govrsc.org For example, related heterocyclic ligands containing amino and thione groups have been shown to form stable five-membered chelate rings with metal ions, resulting in tetrahedral or square planar geometries depending on the metal center. nih.govd-nb.info The resulting metal complexes often exhibit unique electronic, magnetic, and reactive properties distinct from the free ligand.

Table 1: Examples of Coordination Geometries with Related Ligand Systems

| Metal Ion | Ligand Type | Typical Coordination Geometry | Reference |

|---|---|---|---|

| Copper(II) | 4-aminoantipyrine derivative | Square Planar | nih.gov |

| Nickel(II) | 4-aminoantipyrine derivative | Octahedral | nih.gov |

| Cobalt(II) | 4-aminoantipyrine derivative | Tetrahedral | nih.gov |

| Zinc(II) | 4-aminoantipyrine derivative | Octahedral | nih.gov |

This table illustrates common geometries observed in complexes formed between transition metals and nitrogen-containing heterocyclic ligands similar to this compound.

Investigation in Organic Catalysis Systems

The primary role of this compound in catalysis stems from its ability to form catalytically active transition metal complexes. While the compound itself is not typically an organocatalyst, its coordination to a metal center can activate the metal for various catalytic transformations. vulcanchem.com

Protic pyrazole (B372694) complexes, which share structural similarities with pyrazinones, have been shown to participate in metal-ligand cooperative bifunctional catalysis. nih.gov In these systems, the NH group of the ligand can act as a proton relay, facilitating reactions such as the hydrogenation of CO₂ or the dehydrogenation of formic acid. nih.gov Similarly, the NH group within the pyrazinone ring of this compound could potentially engage in hydrogen bonding or proton transfer in the second coordination sphere of a metal complex, influencing the catalytic activity. The synthesis of pyrazinones can sometimes involve catalytic steps, such as the N-heterocyclic carbene (NHC)-catalyzed aza-benzoin condensation to form precursor alpha-amino ketones, highlighting the interplay between catalysis and the synthesis of these heterocyclic systems. researchgate.net

Development of Chemosensory Systems and Molecular Switches

The conjugated electronic system and reactive functional groups of this compound make it a promising scaffold for the design of chemosensors and molecular switches.

A chemosensor is a molecule that signals the presence of a specific chemical species (analyte) through a detectable change, such as a shift in color (colorimetric) or light emission (fluorescence). The pyrazinone scaffold is a common motif in molecules with significant biological and signaling properties. nih.gov Pyrazine and pyrazole-based compounds have been successfully developed as fluorescent chemosensors for detecting analytes ranging from metal ions like Al³⁺ and Hg²⁺ to nitroaromatic explosives. rsc.orgnih.gov The sensing mechanism often relies on the interaction between the analyte and the sensor's binding sites (e.g., nitrogen or oxygen atoms). This interaction alters the sensor's electronic structure, leading to a change in its photophysical properties. For this compound, the amino group and the pyrazinone ring provide ideal sites for analyte binding, which could modulate the intramolecular charge transfer character and produce a measurable optical response.

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, pH changes, or temperature. nih.govrsc.org This switching action can be used to control molecular-level processes or signal environmental changes. nih.govyoutube.com The distinct electronic properties of the aminophenyl (donor) and pyrazinone (acceptor) moieties could be modulated by stimuli like pH. For example, protonation of the amino group would significantly alter its electron-donating ability, thereby "switching" the electronic and optical properties of the entire molecule. This pH-dependent behavior could be harnessed to create molecular switches for applications in smart materials or controlled-release systems. rsc.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Titanium dioxide |

| Aluminum (ion) |

| Mercury (ion) |

| Nickel(II) |

| Copper(II) |

| Cobalt(II) |

| Zinc(II) |

| Tin(II) |

| 4-aminoantipyrine |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol |

| Formic acid |

| Carbon dioxide |

| alpha-amino ketone |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Modern organic synthesis places a high premium on the principles of green chemistry, emphasizing the reduction of waste and maximization of efficiency. A key future direction for the synthesis of 1-(4-aminophenyl)pyrazin-2(1H)-one and its derivatives involves the development of more sustainable and atom-economical routes. Atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product.

Current synthetic strategies for producing the 2(1H)-pyrazinone core often rely on multi-step processes that may involve harsh reagents and generate significant waste. nih.gov Future research will likely focus on creating one-pot or multi-component reactions (MCRs). MCRs, where multiple starting materials react in a single step to form a complex product, are inherently more efficient and atom-economical. nih.gov For instance, developing a one-pot synthesis from readily available acyclic precursors could significantly streamline the production of the pyrazinone scaffold. nih.gov

Another avenue is the design of catalytic systems that minimize waste. This could involve using non-toxic, reusable catalysts to drive the necessary chemical transformations. The goal is to create synthetic pathways where water is the only byproduct, achieving near-perfect atom economy. organic-chemistry.org Such reagentless or catalyst-focused approaches not only improve efficiency but also reduce the environmental impact and cost associated with chemical synthesis. rsc.org

Advanced Computational Design for Tailored Material Properties

The advancement of computational chemistry offers powerful tools for the in silico design and prediction of molecular properties, thereby accelerating the discovery of new materials. A significant future research avenue for this compound is the use of advanced computational models to design derivatives with specific, tailored properties.

Techniques such as Density Functional Theory (DFT) can be employed to predict a wide range of characteristics, including electronic structure, optical properties, and thermodynamic stability, without the need for initial synthesis and experimentation. nih.govdtu.dk By systematically modifying the structure of this compound—for example, by adding different functional groups to the phenyl ring or the pyrazinone core—researchers can computationally screen vast libraries of virtual compounds.

This computational-first approach allows for the identification of candidates with desired traits, such as specific light absorption wavelengths for use in dyes or photosensitizers, or particular electronic properties for applications in organic electronics. nih.gov For instance, computational studies could explore how different substituents affect the molecule's energy levels and band gap to optimize it for use as a high-energy-density material or in other advanced applications. nih.govresearchgate.net This predictive power helps to focus laboratory efforts on the most promising candidates, saving time and resources.

Exploration of Novel and Niche Applications Beyond Current Scopes

While the pyrazinone scaffold is a known pharmacophore, the specific potential of this compound remains largely untapped. Future research will undoubtedly delve into exploring novel and niche applications that extend beyond its currently understood functions.

One promising area is in materials science, particularly as a building block for fluorescent probes. The inherent aromatic structure of the compound could be functionalized to create molecules that exhibit fluorescence, potentially for sensing specific ions or biomolecules. growingscience.com Related heterocyclic structures have shown promise in this area, suggesting a viable path for investigation.

Furthermore, the amine group on the phenyl ring provides a reactive handle for polymerization or for incorporation into larger molecular architectures. This could lead to the development of novel polymers or functional materials with unique thermal or electronic properties. Another potential application lies in the field of antioxidants. Similar nitrogen-containing heterocyclic compounds have demonstrated the ability to scavenge free radicals, indicating that this compound and its derivatives could be investigated for their potential antioxidant effects in various contexts. capes.gov.br

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

The most robust and efficient path to scientific discovery often lies in the synergy between theoretical predictions and experimental validation. A crucial future direction is the deep integration of computational and experimental methods to gain a comprehensive understanding of this compound.

In this integrated workflow, computational studies would first be used to model the outcomes of potential synthetic routes or to predict the properties of novel derivatives. dtu.dkresearchgate.net For example, theoretical calculations could identify the most promising reaction conditions for a high-yield, atom-economical synthesis. nih.gov These theoretical insights would then guide experimental chemists in the lab, who would attempt the synthesis and characterize the resulting compounds. nih.gov

The experimental data, in turn, would be used to refine and validate the computational models, creating a feedback loop that improves the accuracy of future predictions. This iterative cycle of prediction, synthesis, and characterization allows for a more rapid and targeted exploration of the chemical space surrounding this compound. It enables researchers to not only create new molecules but also to understand the fundamental structure-property relationships that govern their behavior. nih.gov

Q & A

Q. What are the most efficient synthetic routes for 1-(4-aminophenyl)pyrazin-2(1H)-one and its derivatives?

-

Methodological Answer : A Ugi multicomponent reaction (MCR) is a robust method for synthesizing pyrazin-2(1H)-one scaffolds. This approach uses readily available reagents (e.g., amines, aldehydes, isocyanides) to achieve skeletal and functional diversity with high bond-forming efficiency. For example, 1-(4-aminophenyl) derivatives can be synthesized by incorporating aniline derivatives as amine components . Advanced intermediates from Ugi reactions can undergo regioselective cyclization to form 3,4-dihydropyrazin-2(1H)-ones, enabling structural diversification .

-

Key Data :

| Reaction Type | Yield (%) | Diversity Points | Reference |

|---|---|---|---|

| Ugi MCR | 70–85 | 4 | |

| Cyclization | 60–75 | 2 |

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- X-ray crystallography resolves bond lengths and angles (e.g., C–N distances of 1.322–1.408 Å in pyrimidinones, indicating partial double-bond character) .

- Spectroscopy :

- 1H/13C NMR : NH₂ signals appear at ~7.26 ppm in pyrimidin-2(1H)-ones, while carbonyl (C=O) stretches are observed at 1650–1700 cm⁻¹ in IR .

- HRMS confirms molecular weight and fragmentation patterns (e.g., nitrated derivatives in ).

Advanced Research Questions

Q. What strategies enable site-selective functionalization of the pyrazin-2(1H)-one core for biological applications?

- Methodological Answer :

-

Nitration : Metal-free C–H nitration using HNO₃/Ac₂O achieves regioselective nitro group introduction at the C3 position. Substituents on the aryl ring influence yields (e.g., 45–61% for 3-nitro derivatives) .

-

Cross-coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups at C5/C6 positions, enhancing π-stacking interactions in target binding .

- Key Data :

| Substituent | Position | Yield (%) | Application | Reference |

|---|---|---|---|---|

| NO₂ | C3 | 45–61 | Anticancer probes | |

| 6-Methoxypyridin-3-yl | C7 | 75 | PDE5 inhibition |

Q. How do structural modifications of this compound impact biological activity?

- Methodological Answer :

-

mTOR Inhibition : Introducing a 4-methoxycyclohexyl group at N1 and a hydroxypyridinyl group at C7 (as in CC-223) enhances mTOR binding (IC₅₀ = 1.6 nM) by optimizing hydrophobic and hydrogen-bonding interactions .

-

PDE5 Inhibition : Substitution with a 2-propoxyethyl group at N1 and a piperazine moiety at C3 improves blood pressure-lowering efficacy in vivo (ED₅₀ = 0.3 mg/kg in SHR models) .

- Structure-Activity Relationship (SAR) :

| Modification Site | Functional Group | Target | IC₅₀/ED₅₀ | Reference |

|---|---|---|---|---|

| N1 | 4-Methoxycyclohexyl | mTOR | 1.6 nM | |

| C3 | Piperazine | PDE5 | 0.3 mg/kg |

Q. How can conflicting bioactivity data for pyrazin-2(1H)-one derivatives be reconciled?

- Methodological Answer :

-

Solubility vs. Permeability : Nitro groups improve target binding but reduce solubility (e.g., 3-nitro derivatives require DMSO >10% for in vitro assays) .

-

Metabolic Stability : N-Alkylation (e.g., ethyl or benzyl) reduces CYP450-mediated degradation, as seen in CC-115 (t₁/₂ = 6.2 h in human microsomes) .

- Data Contradiction Analysis :

| Derivative | Bioactivity (IC₅₀) | Solubility (µg/mL) | Stability (t₁/₂) | Reference |

|---|---|---|---|---|

| 3-Nitro-C5-phenyl | 0.8 µM (anticancer) | 12 (PBS) | 2.1 h | |

| N1-Ethyl | 1.2 µM (antifungal) | 85 (PBS) | 6.2 h |

Q. What computational methods predict the reactivity of pyrazin-2(1H)-one intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.